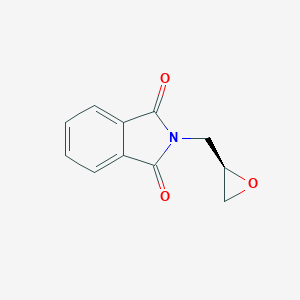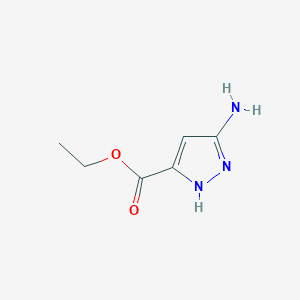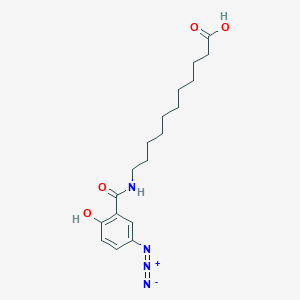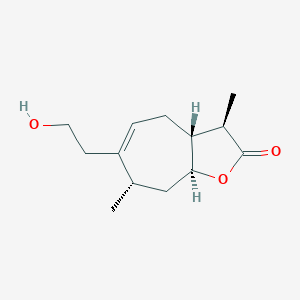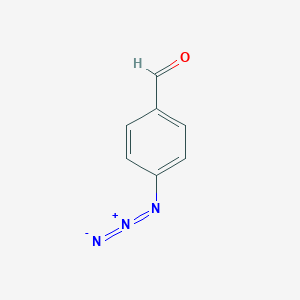
2-Amino-6,7-dimethylpteridin-4-ol
Overview
Description
6,7-Dimethylpterin is a heterocyclic compound belonging to the pteridine family. It has the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of two methyl groups at the 6 and 7 positions on the pterin ring. Pterins, including 6,7-Dimethylpterin, play significant roles in various biological processes and are found in a wide range of organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,7-Dimethylpterin can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of an acid catalyst. The reaction proceeds through cyclization and methylation steps to yield 6,7-Dimethylpterin .
Industrial Production Methods: Industrial production of 6,7-Dimethylpterin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylpterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at the amino group or the methyl groups, depending on the reagents and conditions used.
Major Products Formed: The major products formed from these reactions include 6,7-dimethylpterin-4-one, 6,7-dimethyl-7,8-dihydropterin, and various substituted derivatives .
Scientific Research Applications
6,7-Dimethylpterin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethylpterin involves its interaction with various molecular targets and pathways. It can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. For example, it can inhibit dihydropteridine reductase, an enzyme involved in the regeneration of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . This inhibition can affect the synthesis of neurotransmitters such as dopamine and serotonin .
Comparison with Similar Compounds
6-Methylpterin: Similar in structure but with only one methyl group at the 6 position.
7-Methylpterin: Similar in structure but with only one methyl group at the 7 position.
Uniqueness: 6,7-Dimethylpterin is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methylation can enhance its stability and alter its interaction with enzymes and other biomolecules compared to its mono-methylated counterparts .
Properties
IUPAC Name |
2-amino-6,7-dimethyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWZUPPXTCQQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209986 | |
| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-55-2 | |
| Record name | 6,7-Dimethylpterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethylpterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethylpterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6,7-dimethylpteridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHYLPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3OYY5QRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-6,7-dimethyl-4-hydroxypteridine in the context of DNA interactions?
A1: 2-Amino-6,7-dimethyl-4-hydroxypteridine demonstrates selective binding to guanine bases (G) opposite abasic (AP) sites in DNA duplexes. [, ] This selectivity is attributed to its enhanced binding affinity compared to its non-methylated counterpart, 2-amino-4-hydroxypteridine (pterin). [, ] This property makes it a potential candidate for applications in DNA probing and analysis techniques.
Q2: How does the methylation of pteridine derivatives influence their binding affinity and selectivity for nucleobases?
A2: Studies show that methylation significantly impacts the binding properties of pteridine derivatives. For instance, 2-amino-6,7-dimethyl-4-hydroxypteridine exhibits enhanced binding affinity for guanine compared to its non-methylated form. [, ] Similarly, 6,7-dimethylpteridine-2,4(1H,3H)-dione (diMe lumazine) shows increased binding affinity for adenine compared to its parent compound, lumazine. [] These observations suggest that methylation can contribute to stronger interactions with specific nucleobases, likely through enhanced hydrophobic interactions and altered stacking capabilities within the DNA groove.
Q3: Can 2-amino-6,7-dimethyl-4-hydroxypteridine be utilized for practical applications in genetic analysis?
A3: Research suggests that 2-amino-6,7-dimethyl-4-hydroxypteridine, due to its selective binding to guanine opposite AP sites, holds potential for applications in single nucleotide polymorphism (SNP) genotyping. [] When combined with a blue fluorescent ligand, this compound successfully enabled simultaneous G>T genotyping in PCR-amplified products. [] This highlights its potential utility in developing efficient and sensitive genetic analysis tools.
Q4: What is the role of 2-amino-6,7-dimethyl-4-hydroxypteridine in the biosynthesis of riboflavin?
A4: Research indicates that a precursor of 2-amino-6,7-dimethyl-4-hydroxypteridine, specifically 6-hydroxy-2,4,5-triaminopyrimidine, is produced and excreted by rib7 mutants of Saccharomyces cerevisiae. [] This compound is believed to be an intermediate in the riboflavin biosynthesis pathway. The conversion of 6-hydroxy-2,4,5-triaminopyrimidine to 2-amino-6,7-dimethyl-4-hydroxypteridine through reaction with diacetyl provides insights into the possible biosynthetic route of riboflavin in this organism. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


